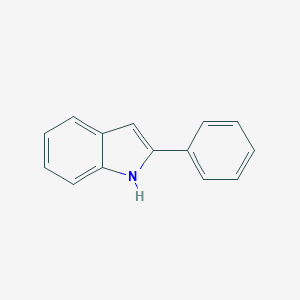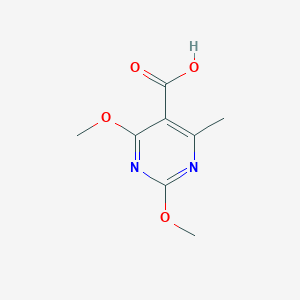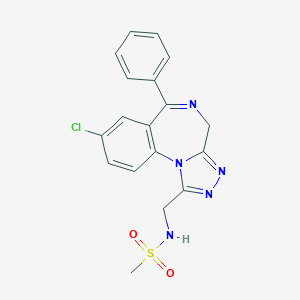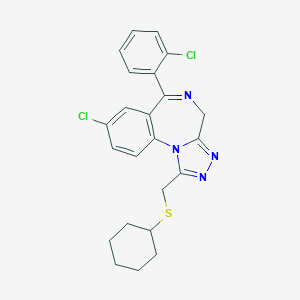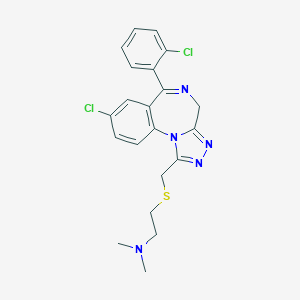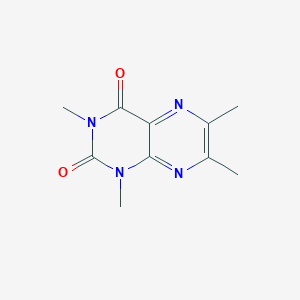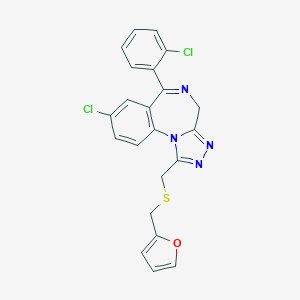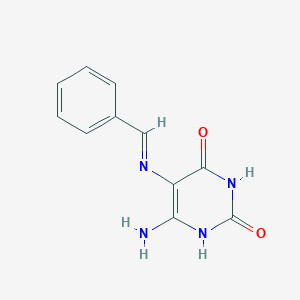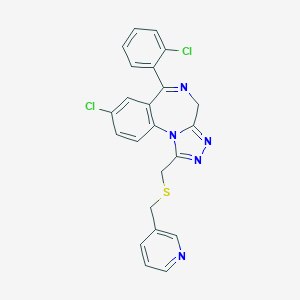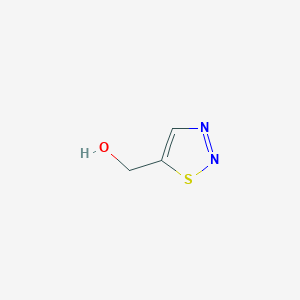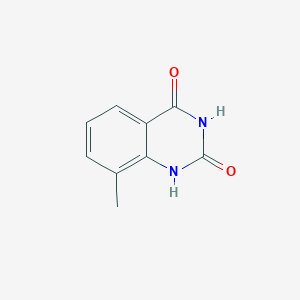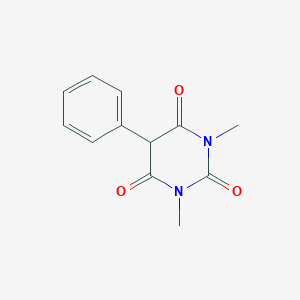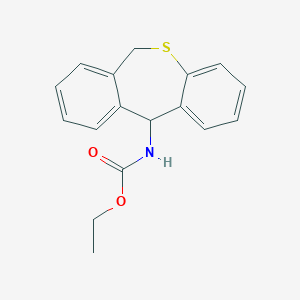
Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl ester, also known as carbamazepine, is a widely used anticonvulsant and mood stabilizer. It was first synthesized in 1953 and has since been used to treat various neurological and psychiatric disorders. In
Mecanismo De Acción
Carbamazepine acts by inhibiting voltage-gated sodium channels, thereby reducing the influx of sodium ions into neurons and decreasing their excitability. It also modulates the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of neuronal activity.
Efectos Bioquímicos Y Fisiológicos
Carbamazepine has been shown to have a variety of biochemical and physiological effects. It can increase the levels of certain enzymes involved in drug metabolism, such as cytochrome P450, and can also affect the levels of various neurotransmitters in the brain. In addition, Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere has been shown to have antioxidant properties and can reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamazepine is a widely used drug with a well-established safety profile. It can be easily obtained and is relatively inexpensive. However, its effects can be variable and may depend on factors such as dose, duration of treatment, and patient characteristics. In addition, Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere can interact with other drugs and can have side effects such as dizziness, drowsiness, and nausea.
Direcciones Futuras
There are several potential future directions for research on Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce its side effects. Another area of research is the identification of new therapeutic uses for Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere, such as in the treatment of neurodegenerative diseases or cancer. Finally, there is a need for further studies to elucidate the mechanisms of action of Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere and to better understand its effects on the brain and other organs.
Métodos De Síntesis
Carbamazepine is synthesized through a multistep process that involves the condensation of 2-amino-5-nitrobenzenethiol with ethyl acetoacetate to form 6,11-dihydrodibenzo(b,e)thiepin-11-one. This intermediate is then reduced to the corresponding alcohol using sodium borohydride, followed by esterification with ethyl iodide to form Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere.
Aplicaciones Científicas De Investigación
Carbamazepine has been extensively studied for its anticonvulsant and mood stabilizing properties. It is commonly used to treat epilepsy, bipolar disorder, and trigeminal neuralgia. In addition, Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere has been shown to have potential therapeutic effects in the treatment of neuropathic pain, alcohol withdrawal syndrome, and schizophrenia.
Propiedades
Número CAS |
74797-18-5 |
|---|---|
Nombre del producto |
Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl ester |
Fórmula molecular |
C17H17NO2S |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
ethyl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate |
InChI |
InChI=1S/C17H17NO2S/c1-2-20-17(19)18-16-13-8-4-3-7-12(13)11-21-15-10-6-5-9-14(15)16/h3-10,16H,2,11H2,1H3,(H,18,19) |
Clave InChI |
VDAQMYWNQHPPPY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
SMILES canónico |
CCOC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



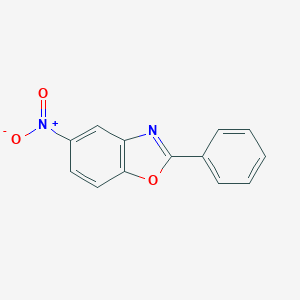
![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)
